molecular formula C20H23N3O5S B5511574 N'-(3-ethyl-2,4-dimethoxybenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide

N'-(3-ethyl-2,4-dimethoxybenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide

Cat. No. B5511574
M. Wt: 417.5 g/mol
InChI Key: MWLLFPCWGIJZDR-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Hydrazones are typically synthesized via the condensation of hydrazides with aldehydes or ketones. For similar compounds, synthesis involves reacting specific benzaldehyde derivatives with acetohydrazide under controlled conditions, often refined by spectroscopic techniques like IR, NMR, and mass spectrometry to confirm structure and purity (Somagond et al., 2018).

Molecular Structure Analysis

The molecular structure of hydrazone compounds is often elucidated using X-ray crystallography, revealing detailed geometry, including bond lengths and angles. These structures are stabilized by intermolecular hydrogen bonds and π···π interactions, as demonstrated in related studies (Sheng et al., 2015).

Scientific Research Applications

Nonlinear Optical Applications

Compounds similar to N'-(3-ethyl-2,4-dimethoxybenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide have been synthesized and investigated for their third-order nonlinear optical properties. These properties make them potential candidates for applications in optical devices such as optical limiters and switches, contributing to advancements in photonics technology (Naseema et al., 2010).

Sensor Development

Research has been conducted on derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH), which are structurally related to the compound , for the development of sensors. These derivatives have shown potential in detecting heavy metal ions such as mercury (Hg2+), showcasing their applications in environmental monitoring and safety (Hussain et al., 2017).

Anticancer Activity

The anticancer potential of benzothiazole acylhydrazones, which share a structural motif with the mentioned compound, has been explored. These studies focus on synthesizing new derivatives and investigating their probable anticancer activity against various cancer cell lines, highlighting the role of these compounds in developing new therapeutic agents (Osmaniye et al., 2018).

Antimicrobial and Antifungal Activities

Research into similar hydrazide compounds has demonstrated their antimicrobial and antifungal efficacies. These studies provide insights into the potential use of these compounds in combating various microbial and fungal infections, contributing to the field of infectious diseases (Kumar et al., 2011).

properties

IUPAC Name

N-[(E)-(3-ethyl-2,4-dimethoxyphenyl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-4-17-18(27-2)10-7-15(20(17)28-3)11-21-22-19(24)13-29-12-14-5-8-16(9-6-14)23(25)26/h5-11H,4,12-13H2,1-3H3,(H,22,24)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLLFPCWGIJZDR-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1OC)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1OC)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(3-ethyl-2,4-dimethoxyphenyl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide

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